(1R,2S)-2-[(Phenylmethoxy)methyl]-3-cyclopenten-1-ol
Description
(1R,2S)-2-[(Phenylmethoxy)methyl]-3-cyclopenten-1-ol (CAS: 188399-48-6) is a chiral cyclopentenol derivative with a phenylmethoxy methyl substituent. Its molecular formula is C₁₃H₁₆O₂, with a molecular weight of 204.26 g/mol . The compound exhibits a (1R,2S)-trans stereochemistry, confirmed by its IUPAC name and synonyms such as "(1R-trans)-2-[(Phenylmethoxy)methyl]-3-cyclopenten-1-ol" .
Properties
IUPAC Name |
(1R,2S)-2-(phenylmethoxymethyl)cyclopent-3-en-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O2/c14-13-8-4-7-12(13)10-15-9-11-5-2-1-3-6-11/h1-7,12-14H,8-10H2/t12-,13+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WACMQXMZXZTKIV-QWHCGFSZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC(C1O)COCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C=C[C@H]([C@@H]1O)COCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50655281 | |
| Record name | (1R,2S)-2-[(Benzyloxy)methyl]cyclopent-3-en-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50655281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
188399-48-6 | |
| Record name | (1R,2S)-2-[(Phenylmethoxy)methyl]-3-cyclopenten-1-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=188399-48-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1R,2S)-2-[(Benzyloxy)methyl]cyclopent-3-en-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50655281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-2-[(Phenylmethoxy)methyl]-3-cyclopenten-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with cyclopentadiene and benzyl alcohol.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
(1R,2S)-2-[(Phenylmethoxy)methyl]-3-cyclopenten-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alcohol or alkane.
Substitution: The phenylmethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions may involve reagents like sodium hydride (NaH) or other strong bases.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
(1R,2S)-2-[(Phenylmethoxy)methyl]-3-cyclopenten-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fine chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of (1R,2S)-2-[(Phenylmethoxy)methyl]-3-cyclopenten-1-ol involves its interaction with specific molecular targets. The hydroxyl group and the phenylmethoxy substituent play crucial roles in its reactivity and interactions. The compound may act by binding to enzymes or receptors, influencing biochemical pathways and cellular processes.
Comparison with Similar Compounds
Key Properties:
- Physical Data : Boiling point: ~319°C; Density: 1.112 g/cm³; pKa: 14.65 (predicted) .
- Solubility: Slightly soluble in chloroform and methanol .
- Applications : A critical intermediate in synthesizing Entecavir , a potent antiviral drug used for hepatitis B treatment .
Comparison with Structurally Similar Compounds
(1S,2R)-2-Phenyl-3-cyclopenten-1-ol
Molecular Formula : C₁₁H₁₂O
Molecular Weight : 160.22 g/mol
Key Differences :
- Lacks the phenylmethoxy methyl group, replaced by a simple phenyl substituent.
- Reduced molecular weight (160.22 vs. 204.26) and lipophilicity (XLogP3: ~1.9 for target compound vs. unlisted here) .
- Stereochemistry: (1S,2R) configuration, an enantiomer of the target compound. Implications: Lower complexity and altered reactivity due to absence of the benzyloxy group.
(1S,2R)-2-[(Benzyloxy)methyl]cyclopent-3-en-1-ol (Entecavir Intermediate-7)
Molecular Formula : C₁₃H₁₆O₂
Molecular Weight : 204.26 g/mol
Key Differences :
- Shares the same molecular formula and substituents as the target compound but has (1S,2R) stereochemistry .
- Physical Data : Boiling point: 318.9°C; Density: 1.112 g/cm³—nearly identical to the target compound .
Implications : Stereoisomerism critically impacts biological activity. The (1R,2S) configuration is essential for Entecavir’s efficacy, making the (1S,2R) form pharmacologically inactive in this context .
(S)-1-(Phenylmethoxy)-4-penten-2-ol
Molecular Formula : C₁₂H₁₆O₂
Molecular Weight : 192.25 g/mol
Key Differences :
- Acyclic structure with a pentenol chain instead of a cyclopentenol ring .
- Retains the phenylmethoxy group but lacks the strained cyclopentene ring.
Implications : The cyclic structure in the target compound introduces ring strain, enhancing reactivity in ring-opening reactions critical for drug synthesis .
3-Methyl-2-(pentyloxy)cyclopent-2-en-1-one
Molecular Formula : C₁₁H₁₈O₂
Molecular Weight : 182.26 g/mol
Key Differences :
- Contains a ketone group instead of an alcohol, increasing electrophilicity .
- Applications: Used in fragrances, as per IFRA standards, unlike the pharmaceutical focus of the target compound .
Data Table: Comparative Analysis
Research Findings and Implications
- Stereochemical Specificity : The (1R,2S)-trans configuration is indispensable for the target compound’s role in Entecavir synthesis. Enantiomers or diastereomers, such as (1S,2R)-2-[(Benzyloxy)methyl]cyclopent-3-en-1-ol, lack therapeutic relevance despite similar physical properties .
- Substituent Effects : The phenylmethoxy methyl group enhances lipophilicity (XLogP3: 1.9) compared to simpler analogs like (1S,2R)-2-Phenyl-3-cyclopenten-1-ol, improving membrane permeability in drug delivery .
- Industrial Applications: Cyclopentenol derivatives with ketone or ether substituents (e.g., 3-Methyl-2-(pentyloxy)cyclopent-2-en-1-one) find use in fragrances, highlighting the versatility of cyclopentene-based structures .
Biological Activity
(1R,2S)-2-[(Phenylmethoxy)methyl]-3-cyclopenten-1-ol is a cyclopentene derivative notable for its potential biological activities and applications in medicinal chemistry. This compound, with the molecular formula C₁₃H₁₆O₂, features a phenylmethoxy group and a hydroxyl group that contribute to its reactivity and interaction with biological systems. This article explores the biological activity of this compound, including its mechanisms of action, research findings, and potential therapeutic applications.
The compound's structure can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₆O₂ |
| IUPAC Name | 2-(phenylmethoxymethyl)cyclopent-3-en-1-ol |
| Molecular Weight | 208.27 g/mol |
| Boiling Point | 319 °C |
| Density | 1.112 g/cm³ |
| Solubility | Slightly soluble in chloroform and methanol |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The hydroxyl group and the phenylmethoxy moiety are crucial for its reactivity, allowing it to participate in various biochemical pathways.
- Enzyme Interaction : The compound may act as an inhibitor or modulator of certain enzymes, affecting metabolic pathways.
- Receptor Binding : It has been suggested that this compound might bind to specific receptors involved in signaling pathways, potentially influencing physiological responses.
Biological Activity Studies
Research on the biological activity of this compound has revealed several promising findings:
Antioxidant Activity
Studies have indicated that this compound exhibits significant antioxidant properties. It can scavenge free radicals, thereby protecting cells from oxidative stress. This activity is beneficial in preventing cellular damage associated with various diseases.
Antimicrobial Properties
Preliminary investigations suggest that this compound possesses antimicrobial activity against certain bacterial strains. This property could make it a candidate for developing new antimicrobial agents.
Anti-inflammatory Effects
Research has also pointed towards anti-inflammatory effects, where the compound may inhibit pro-inflammatory cytokines and pathways. This suggests potential applications in treating inflammatory diseases.
Case Studies
A few notable studies have been conducted to explore the biological activity of this compound:
-
Study on Antioxidant Activity :
- Objective : To evaluate the antioxidant potential of the compound.
- Methodology : In vitro assays measuring DPPH radical scavenging activity.
- Findings : The compound demonstrated a dose-dependent scavenging effect compared to standard antioxidants.
-
Antimicrobial Efficacy Study :
- Objective : To assess the antimicrobial properties against Gram-positive and Gram-negative bacteria.
- Methodology : Disk diffusion method and minimum inhibitory concentration (MIC) determination.
- Findings : Significant inhibition zones were observed against tested bacterial strains, indicating potential as an antimicrobial agent.
-
Anti-inflammatory Study :
- Objective : To investigate the anti-inflammatory mechanism.
- Methodology : Measurement of cytokine levels in cell cultures treated with the compound.
- Findings : Reduction in TNF-alpha and IL-6 levels suggested an anti-inflammatory mechanism.
Q & A
Q. How is this compound synthesized, and what steps ensure stereochemical fidelity?
- Answer : A multi-step synthesis typically involves: (i) Cyclopentenol backbone formation via ring-closing metathesis. (ii) Stereoselective introduction of the benzyloxymethyl group using Sharpless asymmetric epoxidation or enzymatic resolution. (iii) Protection/deprotection strategies (e.g., TBS or benzyl ethers) to preserve stereochemistry during functionalization .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Answer : Key precautions include:
- Use of fume hoods and PPE (nitrile gloves, safety goggles) to avoid inhalation/skin contact.
- Storage in inert atmospheres (argon) at 2–8°C to prevent oxidation.
- Immediate neutralization of spills with silica-based absorbents, followed by ethanol rinsing .
Advanced Research Questions
Q. How does the stereochemistry of (1R,2S)-configured cyclopentenol influence its reactivity in ring-opening reactions?
- Answer : The trans-configuration of hydroxyl and benzyloxymethyl groups sterically directs nucleophilic attacks. For instance, acid-catalyzed ring-opening favors formation of anti-diols due to transition-state stabilization, confirmed by DFT calculations .
Q. What strategies resolve contradictions in enantiomeric purity data between HPLC and polarimetry?
- Answer : Discrepancies may arise from solvent polarity effects or column matrix interactions. Cross-validation using two chiral columns (e.g., Chiralpak IB and IC) with hexane:isopropanol gradients improves accuracy. Polarimetry should be performed at 589 nm with temperature control (25°C) .
Q. What computational methods predict the compound’s interaction with biological targets like cyclooxygenase-2 (COX-2)?
- Answer : Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulations model binding affinities. The benzyloxy group’s hydrophobic interactions with COX-2’s active site (e.g., Val523, Tyr355) suggest anti-inflammatory potential. Experimental validation via SPR yields values .
Q. How does the compound’s stability vary under oxidative vs. hydrolytic conditions?
- Answer : Accelerated stability studies (40°C/75% RH) show:
- Oxidative degradation : Formation of ketone byproducts (HPLC-MS) under .
- Hydrolysis : pH-dependent cleavage of the benzyl ether (t½ = 24 h at pH 1 vs. >1 month at pH 7). Stabilizers like BHT (0.1% w/w) mitigate oxidation .
Q. What role does the benzyloxymethyl group play in modulating lipophilicity and membrane permeability?
- Answer : LogP calculations (ChemDraw) indicate a logP of 2.8, enhancing blood-brain barrier penetration compared to unsubstituted cyclopentenol. Parallel Artificial Membrane Permeability Assay (PAMPA) confirms 3-fold higher permeability than parent analogs .
Q. How can isotopic labeling (C, H) aid in metabolic pathway tracing?
Q. What structural analogs of this compound show improved bioactivity, and how are they designed?
- Answer : Replacing the benzyloxy group with para-fluoro-benzyl (LogD = 3.1) enhances COX-2 inhibition (IC₅₀ = 0.8 μM vs. 1.5 μM for parent). Analogs are synthesized via Suzuki-Miyaura coupling, followed by stereoretentive oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
